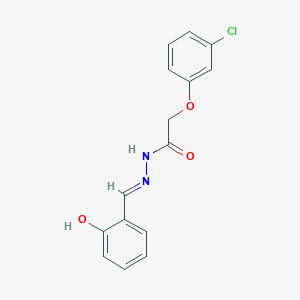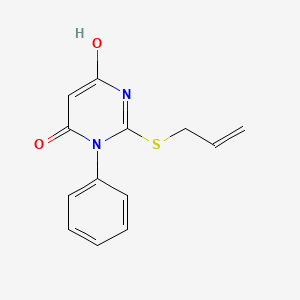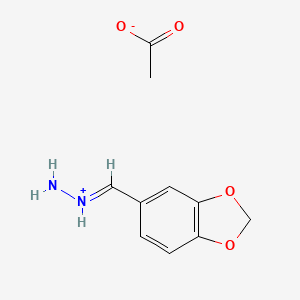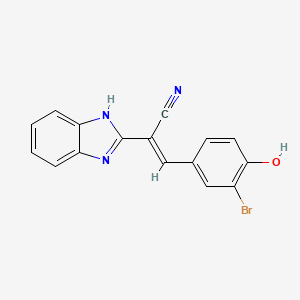![molecular formula C20H31ClN2O B5972799 1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride](/img/structure/B5972799.png)
1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride is a chemical compound that has gained significant attention in scientific research for its potential pharmacological applications. This compound is also known as PNU-120596 and is a selective antagonist of the α7 nicotinic acetylcholine receptor.
Mecanismo De Acción
1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride is a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in several physiological processes, including learning and memory, attention, and synaptic plasticity. By blocking this receptor, 1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride may modulate these processes and have potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride can modulate several biochemical and physiological processes. It has been shown to increase acetylcholine release in the hippocampus, which may contribute to its cognitive-enhancing effects. It has also been shown to decrease the release of pro-inflammatory cytokines, suggesting potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for more specific modulation of this receptor and reduces the potential for off-target effects. One limitation is that this compound may have limited solubility in certain solvents, which may affect its use in certain experiments.
Direcciones Futuras
1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride has several potential future directions for research. It may be studied further for its neuroprotective effects and potential use in treating neurodegenerative diseases. It may also be studied for its potential use in treating cognitive deficits associated with various psychiatric disorders. Additionally, further research may investigate its potential anti-inflammatory effects and other potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride involves the reaction of 3-(2-methoxyphenyl)-2-propenal with 1,4'-bipiperidine in the presence of hydrochloric acid. The reaction yields the hydrochloride salt of 1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine.
Aplicaciones Científicas De Investigación
1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride has been extensively studied for its potential pharmacological applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been studied for its potential use in treating cognitive deficits associated with schizophrenia and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-piperidin-1-ylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O.ClH/c1-23-20-10-4-3-8-18(20)9-7-13-21-16-11-19(12-17-21)22-14-5-2-6-15-22;/h3-4,7-10,19H,2,5-6,11-17H2,1H3;1H/b9-7+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOSRZSPURFME-BXTVWIJMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCC(CC2)N3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCC(CC2)N3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[3-(2-Methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-methylphenoxy)acetyl]propanohydrazide](/img/structure/B5972719.png)



![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5972750.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5972756.png)
![2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972760.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5972777.png)
![2-methyl-7-[4-(2-oxopiperidin-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5972785.png)
![2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B5972801.png)

![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5972815.png)
![methyl 1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5972821.png)